2-(4-Benzylpiperidin-1-yl)ethanamine
Overview
Description
2-(4-Benzylpiperidin-1-yl)ethanamine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom of the piperidine ring and an ethanamine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine typically involves the reaction of 4-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the ethanamine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethanamine group may be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines, amides, or carboxylic acids.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ethanamine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the context of its use .
Comparison with Similar Compounds
4-Benzylpiperidine: Lacks the ethanamine group but shares the benzylpiperidine core structure.
2-(4-Ethylpiperidin-1-yl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.
1-Benzylpiperidin-4-yl)methanamine: Similar structure but with a methanamine group instead of an ethanamine group.
Uniqueness: 2-(4-Benzylpiperidin-1-yl)ethanamine is unique due to the presence of both the benzyl group and the ethanamine group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDXYHWLSHXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381567 | |
Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25842-32-4 | |
Record name | 4-(Phenylmethyl)-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25842-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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